molecular formula C16H15N3O3S B6931449 N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

Cat. No.: B6931449
M. Wt: 329.4 g/mol
InChI Key: FKBGPCLVGWPCQR-UHFFFAOYSA-N
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Description

N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiazole, and benzoxazine moieties

Properties

IUPAC Name

N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-13-8-22-12-4-3-10(7-11(12)18-13)15(21)19-14(9-1-2-9)16-17-5-6-23-16/h3-7,9,14H,1-2,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBGPCLVGWPCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NC=CS2)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a cyclopropyl group. The benzoxazine ring is synthesized separately and then integrated into the final structure through a series of condensation and cyclization reactions. Common reagents used in these reactions include thiourea, cyclopropylamine, and various carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields. This method allows for more efficient production by reducing reaction times and improving the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is unique due to its combination of cyclopropyl, thiazole, and benzoxazine moieties, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

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